(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride

Description

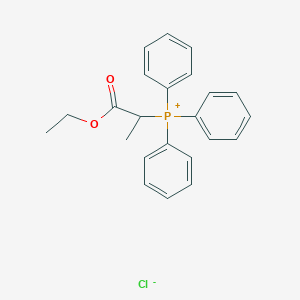

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 2-ethoxy-1-methyl-2-oxoethyl substituent. Its molecular formula is C₂₃H₂₄ClO₂P, and it is registered under CAS 17577-28-5 . This compound is primarily employed as a reagent in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes via ylide intermediates. The ethoxy and methyl groups on the oxoethyl chain influence its steric and electronic properties, impacting its reactivity and stability in synthetic applications.

Properties

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.ClH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISODHVYQSLGJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-27-8 | |

| Record name | Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, chloride, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Parameters

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : Triphenylphosphine reacts with ethyl chloroacetate at elevated temperatures (120–160°C), forming a phosphonium intermediate.

-

Salt formation : The intermediate undergoes chloride ion exchange under reflux conditions, yielding the target compound.

Critical parameters include:

-

Molar ratio : A 1:1 to 1:2 ratio of PPh₃ to ethyl chloroacetate ensures complete conversion.

-

Solvent selection : Acetonitrile (BP 82°C) enables pressurized reactions without solvent decomposition, while ethanol and acetone are viable alternatives.

-

Pressure control : Maintaining 8–12 kg/cm² prevents solvent vaporization and accelerates reaction kinetics.

Industrial-Scale Production Protocols

Patent-Optimized Method (CN106397483A)

The following table summarizes operational parameters from the patent’s examples:

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Solvent | Acetonitrile | Acetonitrile | Acetone | Acetonitrile |

| PPh₃ (mol) | 1.0 | 1.0 | 1.0 | 1.0 |

| Ethyl chloroacetate (mol) | 1.0 | 1.2 | 1.5 | 2.0 |

| Temperature (°C) | 120 | 140 | 150 | 160 |

| Pressure (kg/cm²) | 10 | 11 | 12 | 8 |

| Reaction time (h) | 35 | 32 | 40 | 40 |

| Yield (%) | 94.18 | 94.98 | 95.23 | 94.52 |

| Purity (%) | 99.05 | 99.24 | 99.56 | 99.21 |

Key steps:

-

Reactor charging : PPh₃ and solvent are loaded into a pressure-resistant reactor.

-

Gradual addition : Ethyl chloroacetate is dripped to control exothermicity.

-

Pressurized reaction : Maintain 8–12 kg/cm² for 30–40 hours.

Purification and Recrystallization Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity (>99%):

Centrifugation and Drying

Recrystallization

Example 3 demonstrates a reflux-based recrystallization protocol:

-

Dissolve crude product in acetonitrile (1:5 w/v).

-

Heat to reflux (82°C) for 1 hour.

-

Cool to 5°C at 0.5°C/min.

Solvent Recycling and Environmental Considerations

The patent emphasizes sustainable solvent management:

-

Supernatant analysis : Centrifuged liquid is tested for water content (<5% permitted).

-

Distillation : Water-contaminated supernatants undergo fractional distillation (80°C, 200 mbar) to recover acetonitrile (95% efficiency).

Comparative Analysis of Alternative Methods

Bromide Analog Synthesis (Wiley Protocol)

The related compound (ethoxycarbonylmethyl)triphenylphosphonium bromide uses:

Chloride vs. Bromide Synthesis

| Factor | Chloride (This Study) | Bromide (Literature) |

|---|---|---|

| Reaction temperature | 120–160°C | 78°C |

| Pressure | 8–12 kg/cm² | Atmospheric |

| Yield | 94–95% | 82–85% |

| Purity | 99.0–99.5% | 95–97% |

Challenges and Troubleshooting

Common Issues

Mitigation Strategies

-

In-line moisture sensors : Monitor reaction environment in real-time.

-

Staged heating : Ramp temperature at 2°C/min to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to yield different phosphonium derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphonium salts .

Scientific Research Applications

Key Applications

-

Organic Synthesis

- This compound is commonly used as a reagent in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various derivatives, including phosphonium salts and other organophosphorus compounds.

-

Pharmaceutical Development

- Selective Serotonin Reuptake Inhibitors (SSRIs) : It plays a role in the synthesis of disubstituted tetrahydrofurans, which are critical in developing SSRIs for treating depression .

- Synthesis of Bioactive Compounds : The compound has been utilized in the enantioselective total synthesis of biologically active molecules, such as the phytotoxic lactone herbarumin III, showcasing its importance in medicinal chemistry .

- Catalysis

- Environmental Chemistry

Case Study 1: Synthesis of Tetrahydrofurans

In a study focused on synthesizing tetrahydrofurans, this compound was employed as a key reagent. The reaction conditions were optimized to achieve high yields while maintaining enantioselectivity, demonstrating the compound's efficacy in pharmaceutical applications.

Case Study 2: Development of SSRIs

Research into SSRIs has highlighted the use of this phosphonium salt in synthesizing novel compounds that exhibit enhanced therapeutic effects. The studies involved multiple reaction pathways where the compound acted as a crucial intermediate, leading to successful drug candidates.

Mechanism of Action

The mechanism of action of (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halide Counterion Variants

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide (CAS 30018-16-7) shares the same organic structure but replaces the chloride counterion with bromide. Key differences include:

- Solubility : Bromide salts generally exhibit higher solubility in polar aprotic solvents compared to chlorides due to weaker ion pairing.

- Reactivity : Bromide ions are softer nucleophiles, which may alter reaction kinetics in ylide formation .

| Property | Chloride (CAS 17577-28-5) | Bromide (CAS 30018-16-7) |

|---|---|---|

| Molecular Weight (g/mol) | 404.85 | 449.30 |

| Counterion | Cl⁻ | Br⁻ |

| Common Applications | Wittig reactions | Similar synthetic uses |

Substituent-Modified Phosphonium Salts

a) (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

This compound (lacking the 1-methyl group) is structurally similar but differs in steric hindrance. demonstrates its use in synthesizing alkenyl derivatives under mild conditions (CH₂Cl₂, Et₃N, room temperature) .

b) (Methoxymethyl)triphenylphosphonium chloride (CAS not provided)

Replacing the ethoxy-oxoethyl chain with a methoxymethyl group simplifies the structure. However, the lack of an oxo group limits its utility in forming conjugated alkenes. highlights its use in THF/ether systems under ice-cooled conditions, suggesting higher sensitivity to moisture .

Sulphonium Analogues

(2-Ethoxy-2-oxoethyl)dimethylsulphonium bromide (CAS 5187-82-6) replaces phosphorus with sulphur. Sulphonium salts are less commonly used in Wittig-like reactions due to:

Key Research Findings

- Wittig Reaction Efficiency: Methyl-substituted derivatives like (2-Ethoxy-1-methyl-2-oxoethyl)-P⁺Cl⁻ yield 56% amide products in multi-step syntheses, comparable to non-methylated variants but with improved selectivity .

- Counterion Impact: Bromide variants may offer faster reaction rates in non-polar solvents, but chlorides are preferred for cost-effectiveness and availability .

Biological Activity

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies, supported by data tables and findings from various studies.

The compound is characterized by its triphenylphosphonium moiety, which is known for its ability to cross biological membranes and accumulate in mitochondria. This property makes it a valuable tool in studying mitochondrial functions and cellular processes.

Mechanism of Action:

- Mitochondrial Targeting: The triphenylphosphonium group facilitates the selective accumulation of the compound in mitochondria, where it can influence mitochondrial metabolism and reactive oxygen species (ROS) production.

- Enzyme Modulation: The compound acts as a ligand, binding to various enzymes and proteins, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage.

1. Anticancer Activity

Research indicates that this compound may have potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of the compound on A2780 ovarian carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant inhibitory effects on cell growth .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

Applications in Scientific Research

This compound is utilized in various fields of research:

- Biochemistry: Employed as a reagent to study cellular processes and enzyme functions.

- Organic Synthesis: Acts as a catalyst in organic reactions, facilitating the synthesis of complex molecules.

- Pharmacology: Investigated for its potential use as a therapeutic agent due to its biological activities .

Q & A

Q. What are the established synthetic routes for (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride, and how do reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a halogenated precursor (e.g., 2-ethoxy-1-methyl-2-oxoethyl chloride). Key parameters include:

- Solvent Choice: Anhydrous methylene chloride or toluene is preferred to avoid hydrolysis .

- Reaction Time: Reflux for 1.5–3 hours ensures complete conversion, monitored by TLC or NMR .

- Purification: Recrystallization from ethanol/diethyl ether mixtures improves purity (>95%) .

Critical Data:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | CHCl | 70–85% |

| Temperature | 40–60°C | – |

| Purity | Recrystallized | >95% |

Q. Which spectroscopic techniques are most reliable for characterizing this phosphonium salt?

Methodological Answer:

- NMR: A singlet near δ +20–25 ppm confirms the phosphonium center .

- NMR: Peaks for ethoxy (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 1.5–1.7 ppm, singlet) validate the substituents .

- IR Spectroscopy: Absence of OH stretches (3200–3600 cm) ensures anhydrous conditions .

- Elemental Analysis: Matches calculated C, H, and Cl content (e.g., CHClOP: C 65.54%, H 5.23%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent side reactions during Wittig olefination with this reagent?

Methodological Answer:

- Base Selection: Sodium methoxide or LDA generates the ylide, but excess base may degrade the phosphonium salt. Titrate base equivalents carefully .

- Solvent Polarity: Low-polarity solvents (e.g., THF) stabilize ylides but slow reaction kinetics. Use mixed solvents (THF/CHCN) for balance .

- Temperature Control: Maintain −20°C to 0°C during ylide formation to avoid decomposition .

Case Study: In , analogous phosphonium salts cleaved to triphenylphosphine under basic conditions instead of forming ylides. Mitigation involves strict control of base stoichiometry and reaction time .

Q. What computational methods aid in predicting the reactivity of this compound in organocatalytic systems?

Methodological Answer:

- DFT Calculations: Model the ylide’s nucleophilicity and steric effects using Gaussian or ORCA software. Compare HOMO/LUMO energies with carbonyl substrates .

- Molecular Dynamics (MD): Simulate solvent effects on ylide stability (e.g., solvation shells in DMF vs. CHCl) .

Key Finding: Ethoxy groups increase ylide stability via electron donation, but steric bulk may reduce coupling efficiency with hindered aldehydes .

Q. How can this phosphonium salt be adapted for mitochondrial-targeted drug delivery systems?

Methodological Answer:

- Structural Modification: Replace the ethoxy group with a lipophilic cation (e.g., triphenylphosphonium) to enhance mitochondrial membrane penetration .

- Conjugation Strategies: Link the phosphonium moiety to bioactive molecules (e.g., antioxidants) via ester or amide bonds .

Example: Mito-TEMPO, a mitochondrial-targeted antioxidant, uses a similar phosphonium scaffold for ROS scavenging in vivo .

Data Contradictions and Troubleshooting

Q. Why might attempts to generate ylides from this compound fail, and how can this be resolved?

Analysis:

- Issue: Cleavage to triphenylphosphine (observed in ) occurs if the base is too strong or the reaction is prolonged.

- Resolution: Use milder bases (e.g., NaHCO) and monitor reaction progress via NMR .

Q. How does the chloride counterion influence reactivity compared to bromide analogs?

Comparative Data:

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

Protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.